2-Methoxy-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Overview
Description
2-Methoxy-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organic compound that belongs to the class of organoboron compounds It is characterized by the presence of a pyridine ring substituted with a methoxy group, a methyl group, and a dioxaborolane moiety
Preparation Methods
The synthesis of 2-Methoxy-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the reaction of 2-methoxy-3-methylpyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires heating to facilitate the formation of the boronate ester. The reaction conditions may vary, but common solvents used include tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes with optimization for large-scale production. This may involve the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
2-Methoxy-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the boronate ester to borane or other reduced forms.
Substitution: The dioxaborolane moiety can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form new carbon-carbon bonds
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate or sodium hydroxide, and solvents like THF or DMF. The major products formed depend on the specific reaction conditions and the nature of the substituents on the pyridine ring.
Scientific Research Applications
2-Methoxy-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Medicinal Chemistry: The compound is explored for its potential in drug discovery and development, particularly as a precursor for bioactive molecules.
Material Science: It is used in the synthesis of novel polymers and materials with unique optical and electronic properties
Mechanism of Action
The mechanism of action of 2-Methoxy-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily involves its role as a boronate ester in chemical reactions. The boron atom in the dioxaborolane ring can form reversible covalent bonds with nucleophiles, making it a versatile intermediate in organic synthesis. In Suzuki-Miyaura cross-coupling reactions, the boronate ester reacts with aryl or vinyl halides in the presence of a palladium catalyst to form new carbon-carbon bonds .
Comparison with Similar Compounds
Similar compounds to 2-Methoxy-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine include:
2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but with the dioxaborolane moiety at a different position on the pyridine ring.
2-Ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but with an ethoxy group instead of a methoxy group.
2,3-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains two methoxy groups and the dioxaborolane moiety at different positions.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo.
Properties
Molecular Formula |
C13H20BNO3 |
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Molecular Weight |
249.12 g/mol |
IUPAC Name |
2-methoxy-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C13H20BNO3/c1-9-10(7-8-15-11(9)16-6)14-17-12(2,3)13(4,5)18-14/h7-8H,1-6H3 |
InChI Key |
YPDYOTOWHXURCL-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2)OC)C |
Origin of Product |
United States |
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